3,4-Diaminobenzimidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide can be synthesized through the reaction of benzonitrile with ammonia under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
3,4-Diaminobenzimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,4-diaminobenzimidamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
- 3,4-Diaminobenzamidine
- 4-Amidino-1,2-phenylenediamine
- Benzimidamide hydrochloride
- 4-Methylbenzimidamide hydrochloride
Comparison: 3,4-Diaminobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
3,4-Diaminobenzimidamide is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its benzimidazole framework with two amino groups at the 3 and 4 positions. This structure is pivotal for its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. It can act as a ligand for enzymes and receptors, modulating their activity through:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurotransmitter regulation.
- DNA Binding : Research indicates that derivatives of benzimidazole compounds can bind to DNA, affecting replication and transcription processes, potentially leading to antitumor effects .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Antitumor Activity
Research has indicated potential antitumor effects through the compound's interaction with DNA. For instance, derivatives have shown selective binding to DNA, leading to cytotoxic effects on cancer cells. In vitro studies have reported significant inhibition of tumor cell proliferation at micromolar concentrations .
Neuroprotective Effects
The compound's inhibition of AChE suggests a role in neuroprotection, particularly in neurodegenerative diseases like Alzheimer’s. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling in the brain .
Data Table: Biological Activities of this compound
Activity | Target | IC50 Value (µM) | Notes |
---|---|---|---|
AChE Inhibition | Human AChE | 0.28 | Potent inhibitor; potential for Alzheimer's |
MAO-A Inhibition | Human MAO-A | 0.91 | Competitive inhibition observed |
Antimicrobial | Various Bacteria | Varies | Effective against Gram-positive bacteria |
Antitumor | Cancer Cell Lines | Submicromolar | Significant cytotoxicity in vitro |
Case Study 1: Neuroprotective Potential
In a study examining the neuroprotective effects of this compound derivatives on PC12 cells, it was found that concentrations below 12.5 µM did not induce cytotoxicity while enhancing cell viability under oxidative stress conditions. This suggests a promising avenue for developing treatments for neurodegenerative disorders .
Case Study 2: Antitumor Efficacy
A series of benzimidazole derivatives were synthesized based on the structure of this compound. These derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Properties
IUPAC Name |
3,4-diaminobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCEOMFCLGSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450357 | |
Record name | 3,4-Diaminobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68827-43-0 | |
Record name | 3,4-Diaminobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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